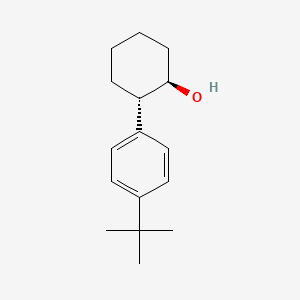

![molecular formula C24H24FN3O2 B3013931 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide CAS No. 478079-63-9](/img/structure/B3013931.png)

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

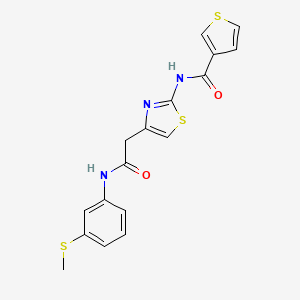

Synthesis Analysis

The synthesis of related compounds involves the formation of arylpiperazine derivatives linked to a benzamide group. For instance, the synthesis of a series of 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment is described, which were tested for binding at human dopamine receptors . Another study reports the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones through reductive amination . These methods could potentially be adapted for the synthesis of "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide" by altering the substituents on the phenyl rings and the piperazine moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been investigated, with a focus on the importance of strong and weak hydrogen bonds in the crystal structure. The crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative reveals the significance of these interactions in the crystal packing of the compounds . This information is crucial for understanding the molecular structure of "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide," as similar hydrogen bonding patterns may be present.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide." However, the binding profile of structurally related compounds to various receptors, such as dopamine D4 and D2, serotonin 5-HT1A, and adrenergic alpha1 receptors, has been studied . These interactions are the result of chemical reactions between the ligand and the receptor, which can be inferred to be relevant for the compound as well.

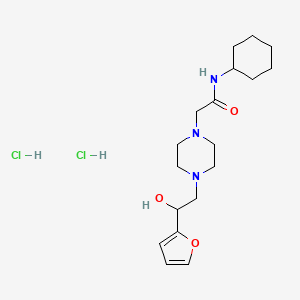

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide" are not directly discussed in the provided papers. However, the related compounds exhibit significant antibacterial and antifungal activity, which suggests that the compound may also possess similar properties . Additionally, the automated synthesis of a related compound, 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine, indicates that the compound may be amenable to radio-labeling, which could be useful for imaging studies .

科学的研究の応用

Synthesis and Antimicrobial Activities

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study demonstrated the synthesis of similar molecules with high anti-Mycobacterium smegmatis activity, indicating potential applications in combating microbial infections (Yolal et al., 2012).

Binding Affinity and Selectivity

Compounds related to N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide have been investigated for their binding affinity and selectivity to dopamine receptors. A study explored constrained analogues of these compounds, highlighting their potential in targeting specific neurological receptors (Leopoldo et al., 2006).

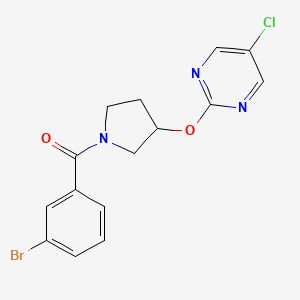

G Protein-Coupled Receptor Agonists

Derivatives of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide have been identified as potent agonists for G protein-coupled receptors, which are critical in pain, inflammatory, and metabolic diseases treatment. Studies have shown compounds displaying high agonistic potency, underlining their significance in developing new therapeutic agents (Wei et al., 2018).

Anticancer Potential

Research into Mannich bases with piperazines, which include structures similar to N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide, has revealed potential anticancer properties. These compounds have shown significant potency in cytotoxic/anticancer assays, suggesting their use in cancer therapy (Gul et al., 2019).

Safety And Hazards

将来の方向性

The future directions for “N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide” could involve further research into its potential applications in drug discovery, particularly in the development of new therapeutic agents targeting various diseases1. Additionally, more studies could be conducted to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

特性

IUPAC Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c1-30-21-10-7-18(8-11-21)24(29)26-19-9-12-23(22(25)17-19)28-15-13-27(14-16-28)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWACKHTXWIVNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)

![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)

![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)